Poly-TPD
Overview
Description
Poly-TPD, also known as Poly[N,N’-bis(4-butylphenyl)-N,N’-bis(phenyl)-benzidine], is a solution-processable polymer hole transport material . It is used in photovoltaics such as perovskite solar cells . The highest occupied molecular orbital (HOMO) of Poly-TPD matches well with the valence band (VB) of the perovskite, which allows for efficient hole transport .
Synthesis Analysis
The synthesis of Poly-TPD involves the use of 2,2′-bithiophene (2T), cyclopenta [2,1-b:3,4-b]dithiophene (TT), and benzo [1,2-b:4,5-b]dithiophene (BDT) as “D” units, via direct C–H/C–H coupling polycondensation .
Molecular Structure Analysis
The molecular structure of Poly-TPD consists of a linear formula: (C22H21N)n . The structure of Poly-TPD can be analyzed using various analytical techniques such as thermal analysis, UV-Vis absorption, photoluminescence (PL), cyclic voltammetry (CV), X-ray diffraction (XRD), and impedance spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving Poly-TPD are complex and can be analyzed using temperature-programmed desorption (TPD) techniques .
Physical And Chemical Properties Analysis
Poly-TPD has a molecular weight of Mw ≥20,000 g/mol . It is a solution-processable form powder . The HOMO and LUMO energy levels are -5.2 eV and -2.4 eV respectively . The properties of Poly-TPD can be analyzed using various analytical techniques such as thermal analysis, UV-Vis absorption, photoluminescence (PL), cyclic voltammetry (CV), X-ray diffraction (XRD), and impedance spectroscopy.
Scientific Research Applications
Organic Light Emitting Diode (OLED)
Poly-TPD is used as a hole transport layer or electron blocking layer in OLEDs . The hole transport layer is crucial for the efficient operation of the OLED as it allows for the perfect energy level alignment with the absorber layer, enabling efficient charge collection .
Solar Cells
Poly-TPD is used as a hole transport material in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells . In these applications, the Poly-TPD facilitates the movement of positive charge carriers (holes) from the photoactive layer to the electrode .
Quantum-Dot Light-Emitting Diodes (QD-LEDs)
In a recent study of double-junction QD-LEDs, Poly-TPD was used in the interface engineering of fully optimized single light-emitting units . This improved carriers’ transport/injection balance and suppressed exciton quenching induced by ZnO . The devices achieved a high quantum efficiency of 42.2% and a high current efficiency of 183.3 cd/A .
Indoor Photovoltaics
Poly-TPD is used in indoor photovoltaics, which is a sustainable and reliable energy source for low power consumption electronics such as the rapidly growing Internet of Things .
Organic Field-Effect Transistors (OFETs)
Poly-TPD is used as a hole transport layer in OFETs . The hole transport layer is crucial for the efficient operation of the OFET as it allows for the perfect energy level alignment with the absorber layer, enabling efficient charge collection .
Organic Photovoltaics (OPVs)
Poly-TPD is used as a hole transport material in OPVs . In these applications, the Poly-TPD facilitates the movement of positive charge carriers (holes) from the photoactive layer to the electrode .
Future Directions
properties
IUPAC Name |
4-butyl-N,N-diphenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDCSNDMFFFSHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
472960-35-3 | |
Details | Compound: Benzenamine, 4-butyl-N,N-diphenyl-, homopolymer | |
Record name | Benzenamine, 4-butyl-N,N-diphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472960-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N,N-diphenylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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